molecular formula C13H20N4O2S2 B2718143 N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide CAS No. 1119454-38-4

N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide

Cat. No. B2718143
CAS RN: 1119454-38-4
M. Wt: 328.45
InChI Key: AQHVRCJOXTVQGM-UHFFFAOYSA-N
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Description

The compound “N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide” is a complex organic molecule. It contains a morpholinoethylthio group, a thiadiazolyl group, and a cyclobutanecarboxamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiadiazolyl ring, the introduction of the morpholinoethylthio group, and the formation of the cyclobutanecarboxamide group. The exact synthetic route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the morpholinoethylthio, thiadiazolyl, and cyclobutanecarboxamide groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the thiadiazolyl group might be involved in reactions with electrophiles, while the morpholinoethylthio group could potentially participate in nucleophilic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of the morpholinoethylthio, thiadiazolyl, and cyclobutanecarboxamide groups could confer unique properties to this compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific targets it interacts with. Based on its structure, it could potentially interact with a variety of biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could potentially lead to the discovery of new applications for this compound in areas such as medicine or materials science .

properties

IUPAC Name

N-[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S2/c18-11(10-2-1-3-10)14-12-15-16-13(21-12)20-9-6-17-4-7-19-8-5-17/h10H,1-9H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHVRCJOXTVQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=NN=C(S2)SCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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